Mesopram

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Biological Effects

As a PDE4 inhibitor, Mesopram works by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger that regulates various cellular functions [1] [2]. In immune cells, elevated cAMP levels generally lead to suppressive or anti-inflammatory effects.

The diagram below illustrates the core signaling pathway and cellular effects mediated by this compound.

This compound inhibits PDE4 to elevate cAMP, suppressing inflammation.

The primary biological effects of this compound observed in research settings include:

- Immunomodulation: Inhibits the proliferation of pro-inflammatory T-helper 1 (Th1) cells and reduces the production of cytokines like TNF-α, IFN-γ, and IL-10 [3] [4] [5].

- Anti-inflammatory Action: Reduces the activation and migration of inflammatory cells, such as neutrophils and macrophages, into affected tissues [1].

Key Experimental Models & Protocols

Much of the understanding of this compound's efficacy comes from well-established animal models of disease. The tables below summarize the experimental designs and key findings from pivotal studies.

Experimental Autoimmune Encephalomyelitis (EAE) - A model for Multiple Sclerosis

A study investigating this compound for Multiple Sclerosis used the EAE model in rodents [2] [3] [5].

| Aspect | Protocol Details |

|---|---|

| Animal Model | Rodents with induced EAE [2] |

| Treatment | This compound administration [2] [3] |

| Key Findings | This compound inhibited the development of EAE, demonstrating its efficacy in a neuroinflammatory setting [2] [3] [5]. |

Dextran Sulfate Sodium (DSS)-Induced Colitis - A model for Inflammatory Bowel Disease

A more detailed experimental protocol is available for a study on murine colitis, which investigated this compound in both preventive and therapeutic settings [6] [7].

| Aspect | Protocol Details |

|---|---|

| Animals | Female, 6-8 week old BALB/c mice [6] |

| Colitis Induction | Administration of 3.5% DSS in drinking water [6] |

| Treatment Groups | Preventive Model: DSS induction simultaneous with this compound. Therapeutic Model: Treatment started after 7 days of DSS [7]. | | Dosage & Route | Oral (10 mg/kg, q.d.) or Intraperitoneal; dose-finding used 2, 10, and 50 mg/kg [6] [7] | | Key Outcome Measures | Clinical Score (assessed daily), Colon Length, Histologic Score, Cytokine Production (TNF-α and IFN-γ in colon tissue) [6] [7] |

Key Findings from Colitis Studies:

- Preventive Model: Oral this compound (10 mg/kg) delayed colitis onset and significantly reduced the clinical score and colon shortening. The 50 mg/kg dose provided the most benefit [6] [7].

- Therapeutic Model: Both intraperitoneal and oral administration significantly reversed DSS-induced colon shortening and reduced the ex vivo production of IFN-γ [7].

Research & Development Status

According to the database, this compound's development for Multiple Sclerosis reached Phase 2 clinical trials in the United States but was ultimately discontinued. Preclinical research also explored its potential for treating Inflammation [8].

Today, this compound is not an approved medicine but is available as a tool compound for scientific research from various biochemical suppliers [9] [3] [4].

References

- 1. A Selective Phosphodiesterase-4 Inhibitor Reduces ... [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of phosphodiesterases in autoimmune diseases [sciencedirect.com]

- 3. | CAS 189940-24-7 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 4. This compound | Phosphodiesterase Inhibitors [rndsystems.com]

- 5. This compound | Phosphodiesterases [tocris.com]

- 6. The Specific Type-4 Phosphodiesterase Inhibitor ... [sciencedirect.com]

- 7. The specific type-4 phosphodiesterase inhibitor this compound alleviates... [pubmed.ncbi.nlm.nih.gov]

- 8. - this compound Targets, Indications, Patents - Synapse Drug [synapse.patsnap.com]

- 9. This compound - Potent Biochemical Modulator for Research [apexbt.com]

Mechanism of Action: From cAMP to Immunomodulation

The therapeutic potential of Mesopram stems from its precise interference with a key inflammatory signaling pathway. The sequence of events is as follows:

This compound inhibits PDE4, leading to increased cAMP and suppression of inflammation.

- Inhibition of PDE4: this compound specifically blocks the activity of the PDE4 enzyme. This enzyme is responsible for breaking down cyclic AMP (cAMP) in immune and central nervous system cells [1].

- Elevation of Intracellular cAMP: By inhibiting PDE4, this compound causes cAMP to accumulate inside cells [1]. cAMP is a crucial second messenger that regulates a wide array of cellular functions.

- Modulation of Immune Cell Activity: The elevated cAMP level activates downstream effectors like Protein Kinase A (PKA), which subsequently suppresses the activation and function of pro-inflammatory immune cells [1] [2]. This results in:

- Differential Inhibition of T-Helper Cells: this compound dose-dependently inhibits the production of the Th1-cell cytokine IFN-γ, while leaving the Th2-cell cytokine IL-5 largely unaffected [1]. This selective suppression of the Th1 pathway is critical in countering autoimmune responses.

- Reduction of Key Pro-inflammatory Cytokines: Treatment with this compound leads to a significant decrease in the synthesis and release of TNF-α and IFN-γ from activated immune cells [1] [3] [4].

- Suppression of Macrophage Activation: this compound reduces the expression of inducible nitric oxide synthase (iNOS), an enzyme in macrophages that contributes to inflammatory damage [1] [5].

Efficacy in Disease Models

This compound has demonstrated significant efficacy across various animal models of inflammatory and autoimmune diseases. Key quantitative findings from these studies are summarized in the table below.

| Disease Model | Species | Dosage & Regimen | Key Efficacy Outcomes | Primary References |

|---|---|---|---|---|

| Experimental Autoimmune Encephalomyelitis (EAE) | Rodents | 0.3 - 10 mg/kg; oral; prophylactic or therapeutic | Dose-dependent reduction in clinical score; suppressed CNS inflammation and demyelination; reduced CNS TNF-α & IFN-γ mRNA | [1] |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mice (BALB/c) | 2, 10, 50 mg/kg; intraperitoneal or oral; preventive & therapeutic | Significant reduction in clinical and histologic scores; reversed colon shortening; lowered colonic IFN-γ production | [4] |

| Ethanol Consumption | Mice (C57BL/6J) | 5 mg/kg; oral; once daily for 10 days | Significant reduction in ethanol intake and preference | [3] |

Experimental Protocols for Research

For scientists aiming to replicate or build upon these findings, here is a summary of the key methodological details from the cited literature.

In Vitro Protocol: Cytokine Production in Human T-Cells [1]

- Cell Source: CD4+ T cells purified from human peripheral blood mononuclear cells (PBMCs) of healthy donors.

- Cell Activation: Cells are stimulated for 24 hours using anti-CD3 and anti-CD28 antibodies.

- Compound Treatment: this compound is added to the culture at varying concentrations.

- Outcome Measurement: IFN-γ and IL-5 production are measured in the cell culture supernatant to assess the differential effect on Th1 vs. Th2 cytokines.

In Vivo Protocol: Therapeutic Model of Colitis [4]

- Animal Model: Female BALB/c mice.

- Disease Induction: Colitis is induced by administering dextran sulfate sodium (DSS) in drinking water for 7 days.

- Treatment Phase: After DSS discontinuation on day 8, treatment begins.

- Dosing: this compound is administered intraperitoneally or orally at 10 mg/kg daily.

- Endpoints: Clinical score (body weight loss, stool consistency, bleeding), colon length, histologic score, and ex vivo colonic IFN-γ production are assessed.

Perspective in Drug Development

This compound was developed as a novel, potent, and specific PDE4 inhibitor to overcome the limitations of earlier compounds like rolipram, particularly its adverse effects (nausea, emesis) which were linked to its status as a racemic mixture [1] [2]. As a single enantiomer developed by Schering AG, this compound was positioned as a candidate with a potentially improved safety profile for clinical development in chronic inflammatory diseases like multiple sclerosis [1].

References

- 1. The type IV phosphodiesterase specific inhibitor this compound ... [sciencedirect.com]

- 2. Phosphodiesterase-4 Inhibitors for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Daxalipram) | PDE4 Inhibitor [medchemexpress.com]

- 4. The specific type-4 phosphodiesterase inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Phosphodiesterase Inhibitors [rndsystems.com]

Mechanism of Action & Signaling Pathway

Mesopram exerts its effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to the accumulation of cyclic adenosine monophosphate (cAMP) within immune cells, which in turn activates Protein Kinase A (PKA) and modulates downstream inflammatory pathways [1] [2] [3]. The core signaling pathway is summarized in the diagram below.

The primary immunological effect of this pathway is the selective suppression of Th1 cells, which are responsible for producing pro-inflammatory cytokines like IFN-γ and TNF-α. This compound does not appear to affect the function of Th2 cells, which are associated with humoral immunity [1] [4].

Summary of Preclinical Efficacy Data

The following table summarizes key quantitative findings from major in vivo studies on this compound.

| Disease Model | Species/Strain | Dosing Regimen | Key Efficacy Results |

|---|---|---|---|

| Experimental Autoimmune Encephalomyelitis (EAE) [1] | Lewis rats | 1–10 mg/kg/day, p.o. (preventive) | Dose-dependent clinical score reduction; 10 mg/kg showed maximal effect (approx. 80% suppression). |

| Dextran Sulfate Sodium (DSS)-Induced Colitis [5] | BALB/c mice | 10 mg/kg/day, p.o. (therapeutic) | Significantly reduced clinical score (1.8 vs 3.2 in placebo) and colon MPO activity. |

| Ethanol Intake [6] | C57BL/6J mice | 5 mg/kg, p.o. | Produced a long-lasting reduction in ethanol intake and preference in a 24-hour two-bottle choice test. |

Detailed Experimental Protocols

Here are the methodologies for key experiments demonstrating this compound's efficacy.

Protocol 1: Experimental Autoimmune Encephalomyelitis (EAE) Model [1]

This model is used to study potential treatments for multiple sclerosis.

- 1. Animal & Immunization: Female Lewis rats are immunized subcutaneously with guinea pig spinal cord homogenate in Complete Freund's Adjuvant.

- 2. Drug Administration: this compound is administered orally (1, 3, or 10 mg/kg/day) in a preventive regimen, starting on the day of immunization.

- 3. Clinical Scoring: Animals are monitored daily and scored on a scale: 0 (healthy), 1 (limp tail), 2 (ataxia), 3 (hind limb paralysis), 4 (moribund).

- 4. Endpoint Analysis: On day 16 post-immunization, animals are sacrificed. Tissues are analyzed for:

- Histopathology: Inflammatory lesions in the brain and spinal cord.

- Cytokine mRNA: Levels of IFN-γ and TNF-α in the brain are measured by RT-PCR.

- Ex vivo splenocyte culture: Cells are re-stimulated to measure antigen-specific production of IFN-γ.

Protocol 2: DSS-Induced Colitis Model [5]

This model is used to screen compounds for inflammatory bowel disease.

- 1. Disease Induction: Female BALB/c mice receive 3.5% Dextran Sulfate Sodium (DSS) in their drinking water for 10 days.

- 2. Drug Administration: this compound (10 mg/kg/day) or vehicle is administered orally once daily, starting after the onset of clinical symptoms (around day 5).

- 3. Clinical Assessment: Mice are scored daily for:

- Weight Loss

- Stool Consistency (0: normal, 4: diarrhea)

- Occult/Gross Bleeding (0: normal, 4: gross bleeding)

- 4. Endpoint Analysis:

- Myeloperoxidase (MPO) Activity: Measured in colon tissue as a marker of neutrophil infiltration.

- Histological Scoring: Colon sections are scored for inflammatory cell infiltration and tissue damage.

Application Notes for Researchers

- Selective Th1 Inhibition: this compound's unique value in immunology research lies in its ability to specifically target Th1-driven inflammatory pathways without broadly suppressing all immune responses, making it a useful tool for dissecting these specific mechanisms [1] [4].

- Comparative Tool: As a research tool, this compound is often compared to other PDE4 inhibitors like rolipram. It was developed to potentially improve upon the side effect profile of earlier compounds [1] [7].

- Critical Consideration: It is important to note that this compound is a preclinical research compound and has not been approved for clinical use. Its development and clinical trial status beyond the studies cited here are not detailed in the available literature [7] [2].

References

- 1. The type IV phosphodiesterase specific inhibitor this compound ... [sciencedirect.com]

- 2. PDE4 inhibitors: potential protective effects in inflammation ... [pmc.ncbi.nlm.nih.gov]

- 3. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]

- 4. The type IV phosphodiesterase specific inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. The Specific Type-4 Phosphodiesterase Inhibitor ... [sciencedirect.com]

- 6. Inhibition of phosphodiesterase 4 reduces ethanol intake ... [frontiersin.org]

- 7. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early ... [pmc.ncbi.nlm.nih.gov]

Mesopram phosphodiesterase inhibition

Mesopram at a Glance

The table below summarizes the core characteristics of this compound.

| Attribute | Description |

|---|---|

| Molecular Target | Phosphodiesterase 4 (PDE4); highly specific inhibitor [1] |

| Primary Mechanism | Inhibition of cAMP degradation, leading to increased intracellular cAMP levels [2] |

| Key Biological Effect | Suppression of pro-inflammatory cytokines (IFN-γ, TNF-α); selective inhibition of T-helper 1 (Th1) cell activity without affecting Th2 cells [1] |

| Therapeutic Application | Investigated for inflammatory diseases; shows efficacy in rodent models of Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis [1] |

Experimental Evidence & Protocols

The foundational study on this compound utilized the Experimental Autoimmune Encephalomyelitis (EAE) model. The key experimental findings and associated protocols are summarized below.

| Experimental Aspect | Details & Findings |

|---|

| In Vivo Model (EAE) | Species/Strains: Lewis rats (acute EAE), SJL and SWXJ mice (chronic/relapsing-remitting EAE) [1]. Treatment Efficacy: Clinically suppressed EAE in Lewis rats; ameliorated symptoms in chronic (SJL) and relapsing-remitting (SWXJ) models, even with therapeutic (post-onset) treatment [1]. Pathological Findings: Reduced inflammatory lesions in spinal cord and brain [1]. Molecular Analysis (RT-PCR): Marked reduction in IFN-γ and TNF-α expression in brain tissue [1]. | | Ex Vivo Analysis | Protocol: Spleen cells were isolated from this compound- or vehicle-treated animals. Cells were activated (stimulus not specified in abstract), and cytokine production was measured [1]. Finding: Significantly reduced production of Th1 cytokines from spleen cells of this compound-treated animals compared to controls [1]. | | In Vitro Immunomodulation | Finding: this compound selectively inhibited the activity of Type 1 Helper T (Th1) cells without affecting cytokine production or proliferation of Type 2 Helper T (Th2) cells [1]. |

The cAMP Signaling Pathway and Mechanism of this compound

This compound exerts its effects by inhibiting PDE4, a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. The following diagram illustrates this core mechanism and its downstream anti-inflammatory effects.

This compound inhibits PDE4, increasing cAMP and downstream anti-inflammatory signaling.

The Scientific Rationale for PDE4 Inhibition

The investigation of this compound is grounded in the well-established role of PDE4 as a regulator of inflammation.

- PDE4's Role: PDE4 is a critical enzyme that hydrolyzes and inactivates cAMP. It is highly expressed in immune cells like neutrophils, monocytes, macrophages, and T-cells [2].

- cAMP as a Key Messenger: Elevated intracellular cAMP levels suppress the activation and production of pro-inflammatory mediators. Therefore, inhibiting PDE4 with a drug like this compound amplifies the natural anti-inflammatory cAMP signaling pathway [2].

- Selective Immunomodulation: The ability of this compound to selectively target Th1 cells—which are implicated in autoimmune pathologies like multiple sclerosis—while sparing Th2 cells, highlights its potential for a targeted therapeutic approach with a potentially superior benefit-risk profile [1].

Future Directions and Clinical Relevance

Research into this compound contributes to the broader field of PDE4 inhibitor development. While this compound itself appears to be in preclinical stages, other PDE4 inhibitors have achieved clinical success.

- Proven Target: The PDE4 enzyme is a validated drug target. Several inhibitors, such as roflumilast (for COPD) and apremilast (for psoriatic arthritis), are approved for clinical use, demonstrating the translational potential of this mechanism [3] [2].

- Novel Indications: Ongoing research continues to explore PDE4 inhibitors for new indications, including stroke and other central nervous system diseases like Alzheimer's disease, Parkinson's disease, and schizophrenia [3] [4].

- Challenge of Side Effects: A known challenge in developing PDE4 inhibitors is managing side effects, particularly nausea and emesis. The clinical success of newer agents suggests that these issues can be addressed through careful dose selection and formulation, providing a roadmap for future development of compounds like this compound [2].

References

- 1. The type IV phosphodiesterase specific inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase-4 Inhibitors for the Treatment of ... [frontiersin.org]

- 3. Recent developments of phosphodiesterase inhibitors [frontiersin.org]

- 4. Phosphodiesterase 4 inhibition as a novel treatment for ... [peerj.com]

Mesopram Physicochemical & Biological Profile

The table below summarizes the core technical data for Mesopram, compiled from chemical supplier catalogs and scientific literature [1] [2] [3].

| Property | Details |

|---|---|

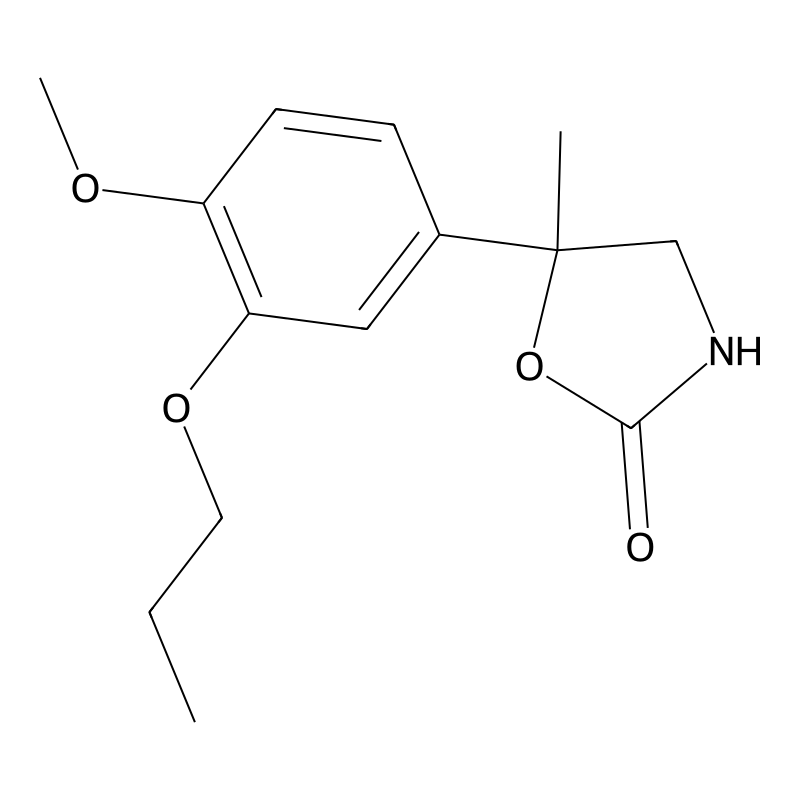

| Chemical Name | (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone [2] [3] |

| Synonyms | Daxalipram [2] |

| Molecular Formula | C₁₄H₁₉NO₄ [2] [3] |

| Molecular Weight | 265.30 g/mol [2] (265.31 g/mol [3]) |

| CAS Number | 189940-24-7 [2] [3] |

| Purity | ≥98% [2] [3] |

| Solubility | Soluble to 100 mM in DMSO and to 100 mM in ethanol [3]. |

Stock Solution Preparation Guidelines

Based on the solubility data, you can use the following approach to prepare a standard stock solution. This is a general guideline, and you should optimize conditions for your specific experimental needs.

Diagram illustrating the general workflow for preparing a this compound stock solution.

Example Calculation: To prepare 10 mL of a 100 mM stock solution in DMSO:

- Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)

- Mass = 0.100 mol/L × 0.010 L × 265.30 g/mol = 0.2653 grams

Storage: While specific stability data for stock solutions was not found in the search results, it is general best practice to aliquot the stock solution into single-use vials and store it at -20°C to maintain stability and avoid repeated freeze-thaw cycles [2].

Known Biological Activity & Experimental Use

This compound is characterized as a potent and specific Phosphodiesterase 4 (PDE4) inhibitor [1] [2] [3]. The table below outlines its key documented biological effects in experimental models, which can guide your in vitro and in vivo study design.

| Model/System | Observed Effect / Key Finding | Citation |

|---|---|---|

| Human CD4+ T cells | Dose-dependent inhibition of IFN-γ production; no suppression of IL-5 production [1]. | [1] |

| Rodent EAE models | Ameliorates disease; reduces clinical score, inflammatory cell infiltration, and pro-inflammatory cytokines (IFN-γ, TNF-α, iNOS) [1]. | [1] |

| Murine Colitis | Reduces clinical score, reverses colon shortening, and lowers colonic IFN-γ production [2]. | [2] |

| In Vivo Administration | Effective via oral (p.o.) and intraperitoneal (i.p.) routes [2]. | [2] |

Proposed signaling pathway for this compound's anti-inflammatory effects based on literature [1] [2].

Filling the Information Gaps

Since a definitive commercial product datasheet with a full preparation protocol was not located, you might consider these steps to obtain more detailed information:

- Contact Suppliers Directly: Reach out to the technical support teams of chemical suppliers like MedChemExpress (MCE) or R&D Systems/Tocris Bioscience (the supplier cited in [3]). They often provide detailed handling documents that are not published online.

- Search for Original Patent: this compound was initially developed by Schering AG [1]. The original patent literature may contain the most comprehensive synthetic and handling information.

References

Mechanism of Action: Inhibiting PDE4

Mesopram exerts its effects by selectively inhibiting the PDE4 enzyme [1]. The following diagram illustrates the core signaling pathway involved in its mechanism.

This compound inhibits PDE4, preventing cAMP breakdown and promoting downstream cellular effects.

By increasing intracellular cAMP levels, this compound modulates immune cell activity. Key demonstrated effects in preclinical models include:

- Immunomodulation: Selectively inhibits the activity of type 1 helper T (Th1) cells without affecting type 2 helper T (Th2) cells, reducing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) [2].

- Anti-inflammatory Action: Ameliorates inflammation in models of colitis and experimental autoimmune encephalomyelitis (EAE) [3] [2].

Key Preclinical Findings and Protocols

Preclinical studies have demonstrated the efficacy of this compound across several animal models of human disease.

Alcohol Use Disorder (AUD) Models

This compound reduces alcohol intake and preference in mice. The detailed experimental conditions and results are summarized in the table below [4] [2].

| Study Aspect | Description |

|---|---|

| Animal Model | C57BL/6J male mice [2] |

| Drinking Paradigm | 24-hour continuous access, two-bottle choice (ethanol vs. water) [2] |

| Treatment | This compound administration |

| Key Outcome | Reduction in ethanol intake and preference; effect was long-lasting compared to other PDE4 inhibitors [2] |

| Mechanistic Insight | Inhibition of PDE4, likely in the brain, elevates cAMP signaling in neural circuits related to reward and motivation [4] |

Inflammatory Bowel Disease (Colitis) Model

This compound showed therapeutic and preventive effects in a mouse model of dextran sulfate sodium (DSS)-induced colitis [3].

| Study Aspect | Description |

|---|---|

| Animal Model | Female BALB/c mice [3] |

| Colitis Induction | 3.5% DSS in drinking water for 5 days [3] |

| Treatment | Oral administration of this compound (10 mg/kg, once daily) after colitis establishment (therapeutic) or before/during DSS exposure (preventive) [3] |

| Key Outcomes | • Clinical Score: Significant reduction in disease severity (e.g., 1.8 vs. 3.2 in placebo) [3] • Colon Length: Prevented DSS-induced colon shortening [3] • Histology: Reduced inflammatory cell infiltration and tissue damage [3] |

Multiple Sclerosis (EAE) Model

This compound inhibited the development and relapse of Experimental Autoimmune Encephalomyelitis (EAE) in rodents [2].

| Study Aspect | Description |

|---|---|

| Animal Models | Lewis rats (acute EAE), SJL and SWXJ mice (chronic/relapsing-remitting EAE) [2] |

| Treatment | Administered after disease induction (therapeutic regimen) [2] |

| Key Outcomes | • Clinical Signs: Suppressed or ameliorated paralysis [2] • Pathology: Reduced inflammatory lesions in the central nervous system [2] • Cytokines: Marked reduction in IFN-γ and TNF-α in the brain [2] |

Experimental Design Considerations

When planning studies based on this preclinical data, consider that a key challenge in developing PDE4 inhibitors has been managing side effects, particularly emesis (nausea and vomiting) [5]. Research suggests that inhibition of the PDE4D subtype is linked to emesis, while inhibition of PDE4B is more associated with anti-inflammatory effects [5]. Newer compounds like the PDE4B-selective inhibitor A33 are being explored to improve the therapeutic window [4].

The available information indicates that this compound's development was discontinued after Phase 2 trials for Multiple Sclerosis [1]. Its investigation now primarily serves to validate the PDE4 pathway as a therapeutic target.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. CAS 189940-24-7 this compound [bocsci.com]

- 3. The Specific Type-4 Phosphodiesterase Inhibitor ... [sciencedirect.com]

- 4. Selective Inhibition of PDE4B Reduces Binge Drinking in ... [mdpi.com]

- 5. PDE4 inhibitors as new anti-inflammatory drugs: Effects on ... [sciencedirect.com]

Mesopram: Core Properties and Mechanism of Action

Mesopram (also known as Daxalipram) is an orally active, specific inhibitor of the type-4 phosphodiesterase (PDE4) enzyme [1] [2] [3]. Its core molecular function is to selectively bind to and inhibit PDE4, which hydrolyzes and inactivates cyclic adenosine monophosphate (cAMP). This inhibition leads to the intracellular accumulation of cAMP, a crucial second messenger that modulates a wide array of signaling pathways [4] [5].

The therapeutic effects of this compound are primarily mediated through this increase in cAMP, which subsequently activates downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB (cAMP Response Element-Binding protein) [5] [6]. A key consequence of this signaling cascade is the potent inhibition of pro-inflammatory cytokines. This compound has been shown to decrease the synthesis of TNF-α and IFN-γ, which are central to inflammatory processes [1] [2] [3].

The diagram below illustrates this primary mechanism and its downstream consequences.

Summary of Efficacy in Preclinical Models

This compound has demonstrated efficacy in several animal models, particularly for gastrointestinal inflammation and alcohol consumption. The tables below summarize key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Murine Colitis Model [1] This study investigated both preventive and therapeutic administration of this compound in a DSS-induced colitis model in BALB/c mice.

| Model / Parameter | Dose & Administration | Key Findings & Outcome |

|---|---|---|

| Preventive Model | 2, 10, and 50 mg/kg (i.p.) | Maximal benefit at 50 mg/kg; significantly reduced clinical score, colon shortening, and histologic score. |

| Therapeutic Model | 50 mg/kg (i.p. and p.o.) | i.p. treatment significantly reduced clinical score. Both i.p. and p.o. reversed colon shortening and reduced ex vivo colonic IFN-γ production. |

Table 2: Efficacy of this compound in Reducing Alcohol Intake in Mice [2] [7] These studies were conducted in male C57BL/6J mice using a two-bottle choice paradigm.

| Drinking Paradigm | Dose & Administration | Key Findings & Outcome |

|---|---|---|

| 24-hour access | 5 mg/kg (p.o.), once daily for 10 days | Significantly reduced ethanol intake and preference. A long-lasting effect was noted compared to other PDE4 inhibitors [7]. |

| Limited access (3-h) | 5 mg/kg (p.o.) | Reduced ethanol consumption and total fluid intake, without a change in preference [7]. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here is a detailed breakdown of the key methodologies cited.

Protocol: DSS-Induced Colitis in Mice [1]

This protocol is used to model inflammatory bowel disease and test the efficacy of compounds like this compound.

- Experimental Animals: 6-8 week-old female BALB/c mice.

- Colitis Induction: Dextran Sulfate Sodium (DSS) is administered in drinking water for 7 days.

- Test Article Administration:

- Preventive Model: this compound is administered concurrently with DSS.

- Therapeutic Model: DSS administration is stopped on day 8, and this compound treatment is initiated.

- Dosing: 50 mg/kg was the most effective dose; administered intraperitoneally (i.p.) or orally (p.o.).

- Key Outcome Measures:

- Clinical Score: Calculated daily based on weight loss, stool consistency, and presence of blood.

- Colon Length: Measured post-mortem as a marker of inflammation (shorter colon indicates more severe inflammation).

- Histologic Score: Colon tissue is scored for inflammatory cell infiltration, tissue damage, and crypt integrity.

- Cytokine Production: Ex vivo production of TNF-α and IFN-γ by cultured colon tissue is measured.

Protocol: Alcohol Two-Bottle Choice in Mice [7]

This protocol is a standard for measuring voluntary alcohol intake and preference in rodents.

- Experimental Animals: Adult male C57BL/6J mice.

- Habituation: Mice are given continuous access to two bottles, one with water and one with 15% ethanol (v/v), for at least 3 weeks to establish stable baseline drinking.

- Test Article Administration:

- This compound is prepared as a suspension in saline with Tween-80.

- Dosing: 5 mg/kg, administered orally (p.o.) via gavage.

- Timing: Administered 30-60 minutes before the drinking session.

- Key Outcome Measures:

- Ethanol Intake: Measured in grams per kilogram of body weight (g/kg).

- Total Fluid Intake: Measured in milliliters (ml).

- Ethanol Preference: Ratio of ethanol consumed to total fluid consumed.

Research Context and Development

- PDE4 Inhibition and Side Effects: A significant challenge in developing PDE4 inhibitors has been managing side effects, particularly emesis (nausea and vomiting) [4] [5]. Research suggests these may be linked to inhibition of the PDE4D subtype, while anti-inflammatory effects are associated with PDE4B [4] [8]. This has driven the development of subtype-selective inhibitors like A33 (PDE4B-selective) to improve the therapeutic window [8].

- Comparison with Other PDE4 Inhibitors: In a direct comparison of nine PDE inhibitors, only selective PDE4 inhibitors reduced ethanol intake in mice. While rolipram, piclamilast, and CDP840 had short-lived effects, this compound produced a long-lasting reduction in ethanol intake and preference in the 24-hour test, suggesting a potentially distinct pharmacokinetic or pharmacodynamic profile [7].

References

- 1. The specific type-4 phosphodiesterase inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Daxalipram) | PDE4 Inhibitor [medchemexpress.com]

- 3. This compound | Phosphodiesterase Inhibitors [rndsystems.com]

- 4. PDE4 inhibitors as new anti-inflammatory drugs: Effects on ... [sciencedirect.com]

- 5. Phosphodiesterase-4 Inhibitors for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 6. Attenuation of MPTP Neurotoxicity by Rolipram, a Specific ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of phosphodiesterase 4 reduces ethanol intake ... [frontiersin.org]

- 8. Selective Inhibition of PDE4B Reduces Binge Drinking in ... [mdpi.com]

Comprehensive Application Notes and Protocols for Mesopram in vivo Administration

Drug Profile and Mechanism of Action

Mesopram is a novel, potent, and selective type IV phosphodiesterase (PDE4) inhibitor developed as a potential therapeutic agent for immune-mediated disorders. As a PDE4-specific inhibitor, this compound primarily functions to elevate intracellular cyclic adenosine monophosphate (cAMP) levels by preventing its degradation. The resulting increase in cAMP activates protein kinase A (PKA) and exchange factors directly activated by cAMP (Epac), which subsequently modulates the transcription of various inflammatory and anti-inflammatory mediators through factors like cAMP-responsive element binding protein (CREB). This mechanism is particularly relevant in immune cells, where PDE4 is highly expressed and plays a crucial role in regulating inflammatory responses [1].

Research demonstrates that this compound exhibits selective immunomodulatory activity by preferentially inhibiting type 1 helper T (Th1) cells without significantly affecting type 2 helper T (Th2) cells. This selectivity is evidenced by reduced production of Th1-associated cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) both in vitro and in vivo. The Th1-specific inhibition underlies this compound's therapeutic potential in autoimmune conditions where Th1 responses are pathologically dominant. This targeted mechanism of action differentiates this compound from broader immunosuppressants and provides a rational basis for its development as a treatment for multiple sclerosis and other Th1-driven autoimmune disorders [2].

In Vivo Administration and Efficacy Data

Dosing and Treatment Protocols

Table 1: In Vivo Dosing Regimens of this compound in Rodent EAE Models

| Animal Model | EAE Type | Dosing Regimen | Treatment Schedule | Key Efficacy Findings |

|---|---|---|---|---|

| Lewis rats | Acute monophasic | 10 mg/kg twice daily | Preventive: Starting day of immunization | Complete clinical suppression; Reduced CNS inflammation |

| SJL mice | Chronic progressive | 1-3 mg/kg twice daily | Therapeutic: After disease onset | Amelioration of clinical symptoms |

| SWXJ mice | Relapsing-remitting | 1-3 mg/kg twice daily | Therapeutic: After disease establishment | Inhibition of disease relapses |

The dosing regimens for this compound have been optimized across different rodent models of experimental autoimmune encephalomyelitis (EAE). In Lewis rats, administration of 10 mg/kg twice daily completely suppressed clinical signs of EAE when treatment was initiated at the time of immunization. In both SJL and SWXJ mice, lower doses of 1-3 mg/kg administered twice daily demonstrated significant therapeutic effects even when treatment began after disease onset. The twice-daily dosing schedule maintains effective drug concentrations to ensure continuous PDE4 inhibition, which appears critical for maximal therapeutic efficacy across all models tested [2].

Quantitative Efficacy Outcomes

Table 2: Efficacy Endpoints and Quantitative Outcomes of this compound Treatment

| Assessment Method | Key Parameters Measured | Results with this compound | Biological Significance |

|---|---|---|---|

| Clinical Scoring | Disease incidence, onset, severity | Complete suppression in Lewis rats; Significant reduction in mice | Prevention of paralysis and neurological deficits |

| Histopathology | Inflammatory lesions in CNS | Marked reduction in spinal cord and brain inflammation | Protection against neuroinflammation |

| Cytokine Analysis | IFN-γ, TNF-α in brain tissue | Significant downregulation | Suppression of pro-inflammatory Th1 response |

| Ex Vivo Splenocyte Assay | Th1/Th2 cytokine production | Reduced Th1 cytokines; Preserved Th2 cytokines | Confirmation of selective immunomodulation |

This compound treatment resulted in complete suppression of clinical EAE signs in Lewis rats, with no disease-associated paralysis observed throughout the experimental period. This dramatic clinical improvement was accompanied by a marked reduction of inflammatory lesions in both spinal cord and brain tissues. Molecular analyses revealed a significant reduction in pro-inflammatory cytokine expression (IFN-γ and TNF-α) in the brains of treated animals. Furthermore, ex vivo restimulation of spleen cells from this compound-treated animals showed significantly reduced production of Th1 cytokines compared to vehicle-treated controls, confirming the compound's selective effect on Th1-mediated immune responses [2].

Detailed Experimental Protocols

EAE Induction and this compound Administration

The standardized EAE induction protocol involves immunizing 6-8 week old female Lewis rats or SJL/SWXJ mice with appropriate myelin antigens (such as MBP or PLP) emulsified in Complete Freund's Adjuvant (CFA). The immunization is typically supplemented with an intravenous injection of Bordetella pertussis toxin on the day of immunization and 48 hours later to enhance blood-brain barrier permeability and facilitate disease development. Animals are monitored daily for clinical signs using a standardized scoring system (typically 0-5 scale for rats, 0-5 or 0-10 scale for mice) [2].

For This compound administration, the compound is prepared as a microsuspension in vehicle containing 0.5% carboxymethylcellulose and 0.1% Tween-80. The suspension is freshly prepared each day and administered by oral gavage at the specified doses and schedules. For preventive protocols, treatment begins on the day of immunization, while for therapeutic protocols, treatment initiation is delayed until the first appearance of clinical signs (clinical score ≥1). The twice-daily dosing (approximately 12 hours apart) maintains consistent drug exposure throughout the treatment period. Body weight and clinical scores are recorded daily, with animals typically euthanized at the study endpoint for tissue collection and analysis [2].

Efficacy Assessment Methodologies

Clinical Evaluation: Animals are assessed daily using a standardized clinical scoring system: 0 = no clinical signs; 1 = flaccid tail; 2 = mild hindlimb weakness; 3 = severe hindlimb weakness; 4 = complete hindlimb paralysis; 5 = moribund or death. Disease incidence, day of onset, peak score, cumulative disease index, and mortality rates are calculated for each experimental group.

Histopathological Analysis: At study endpoint, animals are perfused transcardially with phosphate-buffered saline followed by 4% paraformaldehyde. Spinal cords and brains are removed, embedded in paraffin, and sectioned for staining with hematoxylin and eosin (H&E) to assess inflammatory infiltrates. Inflammation is quantified by counting perivascular inflammatory foci in multiple sections from different CNS regions by investigators blinded to treatment groups.

Molecular Analysis: For RNA analysis, tissues are homogenized in TRIzol reagent, and total RNA is extracted. Reverse transcription-polymerase chain reaction (RT-PCR) is performed using specific primers for cytokines of interest (IFN-γ, TNF-α, IL-4, IL-10). Results are quantified by densitometry and normalized to housekeeping genes. For ex vivo cytokine production, splenocytes are isolated and cultured with myelin antigens or mitogens, and supernatant cytokine levels are measured by enzyme-linked immunosorbent assay (ELISA).

Safety and Strategic Considerations

Clinical Development Implications

The preclinical efficacy of this compound in multiple EAE models provides compelling evidence for its potential clinical application in multiple sclerosis and possibly other Th1-mediated autoimmune conditions. The therapeutic efficacy demonstrated even when treatment begins after disease onset is particularly promising, as this more closely mimics the clinical scenario where treatment typically starts after diagnosis when symptoms are already present. The dose-dependent effects observed across species suggest that similar relationships would likely exist in human patients, emphasizing the importance of identifying the optimal therapeutic window in clinical trials [2].

The selective inhibition of Th1 responses without affecting Th2 function represents a significant advantage over broader immunosuppressants, potentially preserving protective immunity against infections while specifically targeting pathological autoimmune responses. This selective immunomodulation, combined with the oral bioavailability demonstrated in rodent models, positions this compound as a promising candidate for further development. However, the transition to human studies requires careful consideration of the class-specific adverse effects associated with PDE4 inhibition, particularly gastrointestinal symptoms such as nausea and emesis which have been observed with other PDE4 inhibitors like roflumilast [1].

Common Adverse Effects and Mitigation Strategies

As a PDE4 inhibitor, this compound shares a class effect with other drugs in this category, which are known to cause dose-dependent gastrointestinal adverse effects including nausea, vomiting, and diarrhea. These effects are believed to be mediated by PDE4 inhibition in the central nervous system and gastrointestinal tract. While the specific tolerability profile of this compound was not detailed in the available literature, the narrow therapeutic window observed with early PDE4 inhibitors like rolipram highlights the importance of careful dose selection to balance efficacy and tolerability [1].

Strategic approaches to mitigate these adverse effects while maintaining efficacy include:

- Implementing dose titration schemes to gradually increase exposure and allow adaptation to adverse effects

- Exploring modified-release formulations to smooth peak-trough concentrations and reduce concentration-dependent toxicity

- Investigating topical or targeted delivery systems to limit systemic exposure while maintaining therapeutic effects at target sites

- Considering combination therapies with lower doses of this compound alongside other immunomodulators to achieve synergistic efficacy while minimizing class-specific adverse effects

Signaling Pathway and Experimental Workflow

Diagram 1: this compound's mechanism of action and in vivo experimental workflow. The diagram illustrates how this compound inhibits PDE4, leading to increased cAMP levels and subsequent modulation of inflammatory responses through PKA activation and CREB phosphorylation. This results in selective inhibition of Th1 cells while preserving Th2 function. The experimental workflow shows the key steps in evaluating this compound efficacy in rodent EAE models, from animal model selection through final assessment endpoints.

Conclusion

This compound represents a promising selective PDE4 inhibitor with demonstrated efficacy in multiple rodent models of multiple sclerosis. The comprehensive protocols outlined here provide researchers with detailed methodologies for evaluating this compound in vivo, including specific dosing regimens, administration techniques, and efficacy assessment parameters. The dose-dependent therapeutic effects observed across different EAE models, coupled with the favorable Th1-selective immunomodulation, support further investigation of this compound as a potential therapeutic agent for autoimmune disorders. However, researchers should remain mindful of the class-specific adverse effects associated with PDE4 inhibition and incorporate appropriate monitoring and mitigation strategies in their experimental designs.

References

Application Note: Mesopram in a Murine Colitis Model

Objective: To evaluate the efficacy of Mesopram, a specific type-4 phosphodiesterase (PDE4) inhibitor, in treating dextran sulfate sodium (DSS)-induced colitis in BALB/c mice.

1. Introduction Inflammatory Bowel Disease (IBD) is a chronic immune-mediated condition. Murine models, particularly those induced by DSS, are vital for studying pathogenesis and testing new therapeutics [1] [2]. DSS administration disrupts the colonic epithelium, leading to inflammation characterized by weight loss, diarrhea, rectal bleeding, and colon shortening [2]. Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic AMP (cAMP), and its inhibition elevates intracellular cAMP levels, thereby suppressing the synthesis of various pro-inflammatory cytokines like TNF-α and IFN-γ [3]. This compound is a specific PDE4 inhibitor investigated for its potential to alleviate experimental colitis [3].

2. Key Resources and Materials

- Animals: BALB/c mice (Note: Genetic background significantly influences susceptibility. C57BL/6 mice are also commonly used but may require different DSS concentrations [2] [4]).

- Chemical Inducers:

- Test Compound:

- This compound: The cited study used doses of 2, 10, and 50 mg/kg [3].

- Key Reagents: Paraformaldehyde (PFA) for tissue fixation, Phosphate-Buffered Saline (PBS), Hematoxylin and Eosin (H&E) stain [5].

3. Experimental Design and Protocols

Table 1: Summary of Experimental Models from Literature

| Model Type | Induction Method | This compound Treatment | Key Assessments |

|---|---|---|---|

| Preventive [3] | DSS in drinking water concurrently with this compound administration. | Intraperitoneally (i.p.) or orally (p.o.) during DSS exposure. | Clinical score, colon length, histologic score, ex vivo cytokine production. |

| Therapeutic [3] | DSS in drinking water for 7 days. | Treatment started on day 8 after DSS discontinuation (i.p. or p.o.). | Clinical score, colon length, ex vivo colonic production of IFN-γ. |

3.1. DSS-Induced Colitis Model Setup The following is a generalized protocol for DSS induction, which can be adapted for preventive or therapeutic studies.

- Step 1. Preparation: Acclimatize 8-12 week-old male BALB/c mice for at least 5-7 days under standard housing conditions [6].

- Step 2. Induction: Replace the normal drinking water with a 2.5% - 5% (w/v) DSS solution for a period of 5-7 days. Fresh DSS solution should be prepared every 2-3 days [5] [2].

- Step 3. Monitoring: Monitor mice daily for:

- Body Weight: Record weight daily and calculate percentage change from baseline.

- Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding [6].

- General Health: Observe for reduced mobility, hunched posture, and fur texture.

3.2. This compound Administration Based on the foundational study [3]:

- Dosing: Prepare this compound in a suitable vehicle. The most effective dose was 50 mg/kg.

- Route: Administer via intraperitoneal (i.p.) injection or oral gavage (p.o.).

- Timing:

- For preventive models, administer this compound concurrently with DSS.

- For therapeutic models, begin this compound administration after DSS has been discontinued.

4. Data Collection and Analysis

4.1. Macroscopic and Clinical Analysis

- Euthanasia and Colon Collection: Euthanize mice at the experimental endpoint. Excise the entire colon from the cecum to the anus.

- Colon Length: Measure the length of the colon. Significant shortening is a hallmark of severe colitis [3] [2].

- Clinical Score: Calculate the final DAI based on the recorded parameters.

4.2. Histopathological Analysis

- Tissue Processing: Flush the colon with PBS, roll it into a "Swiss roll" to preserve tissue orientation, and fix in 4% PFA [5] [7].

- Embedding and Sectioning: Embed fixed tissue in paraffin and section into 4-5 μm thick slices using a microtome [2].

- Staining: Stain sections with Hematoxylin and Eosin (H&E) [5] [8].

- Histological Scoring: Evaluate slides blinded for criteria such as:

- Epithelial damage and ulceration

- Inflammatory cell infiltration (score for severity and extent)

- Crypt loss or distortion

- Goblet cell depletion [2]

4.3. Mechanistic and Molecular Analysis

- Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-1β, IL-6) in colon tissue homogenates or cultured colon explants using ELISA [3] [9].

- Myeloperoxidase (MPO) Activity: Assess MPO activity in colon homogenates as a marker of neutrophil infiltration [6] [4].

Table 2: Expected Outcomes with this compound Treatment (50 mg/kg)

| Parameter | DSS Model (Untreated) | DSS + this compound (Expected Result) |

|---|---|---|

| Body Weight | Significant loss | Reduced loss or weight stabilization |

| Colon Length | Significant shortening | Significant reduction in shortening |

| Histological Score | High (severe damage, infiltration) | Significant reduction |

| IFN-γ / TNF-α | Elevated levels | Significant reduction [3] |

Proposed Mechanism of Action

The following diagram illustrates the proposed anti-colitic mechanism of PDE4 inhibitors like this compound, based on the described pathway [3] [9].

Diagram: Proposed mechanism of this compound action. By inhibiting PDE4, this compound increases intracellular cAMP, leading to PKA activation and subsequent downregulation of pro-inflammatory pathways and cytokine production [3] [9].

Critical Considerations & Limitations

- Dosing Information: The available data on this compound is from a single 2003 study [3]. Subsequent research on PDE4 inhibitors for colitis has focused on other compounds like rolipram or roflumilast [9].

- Model Variability: The severity of DSS-induced colitis is highly dependent on the DSS concentration, molecular weight, batch, murine strain, and supplier [2]. A pilot study is highly recommended to optimize conditions for your specific setup.

- Administration Route: The original study found efficacy for both intraperitoneal and oral administration, which is promising for translational research [3].

Future Research Directions

Given the dated information on this compound specifically, future studies could investigate:

- Combination Therapies: Testing this compound with other anti-inflammatory agents or next-generation probiotics [4].

- Advanced Imaging: Utilizing techniques like contrast-enhanced ultrasound or deep learning-based histological analysis to monitor treatment response non-invasively or with higher throughput [7] [1].

- Omics Technologies: Applying transcriptomic, metabolomic, and metagenomic analyses to fully elucidate the molecular targets of this compound and its impact on the gut microbiome [8] [10].

Conclusion

This application note outlines a reproducible protocol for evaluating the therapeutic potential of this compound in a murine DSS-colitis model. The foundational study indicates that this compound at 50 mg/kg can effectively ameliorate clinical and molecular markers of colitis in both preventive and therapeutic settings [3]. Researchers should note the age of the primary source and consider this a foundational guide for pilot studies, which may require optimization with contemporary reagents and animal models.

References

- 1. Diagnostic imaging advances in murine models of colitis [pmc.ncbi.nlm.nih.gov]

- 2. An experimental model of colitis induced by dextran sulfate ... [pmc.ncbi.nlm.nih.gov]

- 3. The specific type-4 phosphodiesterase inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. A Versatile New Model of Chemically Induced Chronic ... [frontiersin.org]

- 5. Protocol for colitis-associated colorectal cancer murine ... [pmc.ncbi.nlm.nih.gov]

- 6. Establishment and Evaluation of a Mouse Model ... [mdpi.com]

- 7. Deep learning-based approach to the characterization and ... [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Transcriptomic Analysis Reveals the ... [pmc.ncbi.nlm.nih.gov]

- 9. Osthole pretreatment alleviates TNBS-induced colitis in ... [nature.com]

- 10. Integrated Analysis Reveals the Targets and Mechanisms ... [pmc.ncbi.nlm.nih.gov]

Mesopram ovulation induction protocol

Mesopram: Compound Profile

The table below summarizes the key chemical and biological characteristics of this compound for research purposes:

| Property | Description |

|---|---|

| IUPAC Name | (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyloxazolidin-2-one [1] |

| Molecular Weight | 265.31 g/mol [1] [2] |

| CAS Number | 189940-24-7 [1] [2] |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol [2] |

| Primary Target | Phosphodiesterase-4 (PDE4) [2] |

| Reported Biological Activities | Inhibition of Th1 cell proliferation; reduction of IFN-γ, TNF-α, IL-10, and iNOS in vitro; triggers ovulation, efficacy in experimental autoimmune encephalomyelitis and murine colitis models in vivo [2] |

Proposed Mechanism of Action in Ovulation

This compound is an orally active inhibitor of Phosphodiesterase-4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) [2] [3]. The proposed mechanism by which PDE4 inhibition could induce ovulation is illustrated below:

This mechanism is supported by the understanding that cAMP is a crucial secondary messenger in the signaling pathways that control ovarian follicle development and the resumption of oocyte meiosis, which are essential for ovulation [4].

Research Context and Future Directions

The finding that this compound triggers ovulation was identified in the context of broader in vivo efficacy studies, which also demonstrated its activity in models of colitis and autoimmune encephalomyelitis [2]. This suggests a potential link between inflammatory pathways and reproductive function that warrants further investigation.

Key areas for future research to establish a formal ovulation induction protocol include:

- Dose-Response Studies: Determining the effective dose range and minimum effective dose for triggering ovulation.

- Treatment Timing: Identifying the critical window during the estrous or menstrual cycle for administration.

- Safety and Efficacy Profiling: Systematic evaluation of outcomes, including ovulation rate, oocyte quality, and potential side effects.

References

- 1. This compound - Potent Biochemical Modulator for Research [apexbt.com]

- 2. This compound | Phosphodiesterase Inhibitors [rndsystems.com]

- 3. Structure based virtual screening to identify selective ... [sciencedirect.com]

- 4. Ovulation Induction Techniques - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Mesopram: Basic Chemical and Application Data

The table below summarizes the available key information on Mesopram.

| Property | Description |

|---|---|

| CAS Number | 189940-24-7 [1] |

| Molecular Formula | C₁₄H₁₉NO₄ [1] |

| Molecular Weight | 265.31 g/mol [1] |

| Purity | ≥98% [1] |

| Primary Target | Phosphodiesterase-4 (PDE4) inhibitor [1] [2] |

| Key In Vitro Findings | Inhibits Th1 cell proliferation; decreases production of IFN-γ, TNF-α, IL-10, and iNOS [1]. |

| Key In Vivo Efficacy | • Inhibits Experimental Autoimmune Encephalomyelitis (EAE) in rodents [3] [1]. • Alleviates experimental colitis in mice [1] [4]. • Triggers ovulation in follicle-stimulating hormone-primed rats [1]. |

Documented Experimental Protocols

While solubility data is absent, published studies provide details on how this compound was prepared and administered in vivo. The following protocols can serve as a reference for your own experimental design.

1. Protocol for EAE Rodent Model This methodology is adapted from the study demonstrating the efficacy of this compound in treating Experimental Autoimmune Encephalomyelitis [3].

- Animal Models: Acute, chronic, and relapsing-remitting EAE models in rodents.

- Dosing Regimen: Both preventive (treatment before disease onset) and therapeutic (treatment after symptom appearance) regimens were effective.

- Route of Administration: Oral administration (via gavage) or subcutaneous injection.

- Formulation & Dosage: this compound was administered at various doses. A dose of 10 mg/kg, given once daily (q.d.), was reported as effective in a similar colitis model and can be used as a starting point for dose calculation [4].

- Key Assessments:

- Clinical scoring of disease symptoms.

- Histopathological analysis of inflammatory cell infiltration in the brain.

- Measurement of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α).

2. Protocol for DSS-Induced Murine Colitis This method details the use of this compound in a model of inflammatory bowel disease [4].

- Animal Model: Female BALB/c mice with colitis induced by dextran sulfate sodium (DSS).

- Dosing Regimen: Treatment began after the establishment of colitis (clinical score > 0.5).

- Route of Administration: Oral administration.

- Formulation & Dosage: A dose of 10 mg/kg body weight, administered once daily, significantly blunted disease progression.

- Key Assessments:

- Clinical score (based on weight loss, stool consistency, bleeding).

- Colon length (shortening is a marker of inflammation).

- Histological scoring of colon tissue.

Proposed Mechanism of Action and Experimental Workflow

The core mechanism of this compound and a generalized workflow for its in vivo application are summarized in the diagrams below.

Diagram 1: Proposed Signaling Pathway of this compound The following diagram illustrates the mechanism by which this compound, as a PDE4 inhibitor, is believed to exert its anti-inflammatory effects.

Diagram 2: Generalized In Vivo Experiment Workflow This flowchart outlines the key stages of an in vivo efficacy study for this compound.

Critical Note on Solubility and Formulation

A significant gap exists in the publicly available literature regarding the exact solubility profile of this compound. The reviewed studies confirm its oral activity but do not describe the vehicle used to dissolve the compound for in vivo administration [3] [4].

- Your Next Steps: You will likely need to determine the optimal solvent system (e.g., aqueous solutions with solubilizers like cyclodextrins, or non-aqueous vehicles like PEG/Tween mixtures) through empirical testing.

- Standard Practice: Pre-formulation studies to characterize solubility in various buffers and solvents are essential for developing a stable and bioavailable formulation for animal studies.

References

- 1. | CAS 189940-24-7 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 2. Phosphodiesterase-4 Inhibitors for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 3. The type IV phosphodiesterase specific inhibitor this compound ... [sciencedirect.com]

- 4. The Specific Type-4 Phosphodiesterase Inhibitor ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Mesopram Vehicle Preparation in Preclinical Research

Introduction to Mesopram and Formulation Challenges

This compound is a biologically active compound identified as a potent and selective orally active phosphodiesterase 4 (PDE4) inhibitor with significant therapeutic potential for inflammatory and autoimmune conditions. The chemical structure of this compound, identified as 5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one with molecular formula C₁₄H₁₉NO₄ and molecular weight of 265.31 g/mol, presents specific formulation challenges that necessitate specialized vehicle development [1]. As a BCS Class II/IV compound, this compound exhibits poor aqueous solubility but high permeability, making the development of effective vehicle systems crucial for both in vitro and in vivo applications [2] [1].

The therapeutic profile of this compound has been demonstrated in several experimental models, where it inhibits Th1 cell proliferation and decreases production of pro-inflammatory cytokines including IFN-γ, TNF-α, and IL-10 [1]. Additionally, it has shown efficacy in models of experimental autoimmune encephalomyelitis and murine colitis, highlighting its potential as a therapeutic agent for inflammatory conditions [1]. These diverse research applications require robust formulation protocols that ensure compound stability, reproducible delivery, and optimal bioavailability across different administration routes, with oral delivery being the primary focus due to its stated oral activity.

This compound Chemical and Physical Properties

Fundamental Chemical Characteristics

This compound possesses distinct physicochemical properties that directly influence its formulation behavior and vehicle development requirements. The compound appears as a powder in its pure form and demonstrates temperature-dependent solubility characteristics that must be considered during vehicle preparation [1]. According to available data, this compound is soluble to 100 mM in DMSO and to 100 mM in ethanol, providing important starting points for concentrated stock solution preparation [1]. The compound requires specific storage conditions to maintain stability, with recommendations to desiccate at -20°C to prevent degradation and preserve long-term viability [1].

The structural features of this compound, including its methoxy and propoxy substituents on the phenyl ring and the oxazolidin-2-one core, contribute to its overall hydrophobic character and limited water solubility. These chemical characteristics necessitate the use of specialized solvent systems, surfactants, and solubilizing agents to achieve adequate concentration for both in vitro and in vivo studies. When preparing working solutions from stock, researchers should note that gentle warming to 37°C with shaking in an ultrasonic bath can significantly enhance dissolution, though prepared solutions should ideally be used immediately or stored appropriately for short-term use [1].

Preformulation Considerations

Preformulation studies represent a critical phase in the development of this compound vehicles, providing essential data on the physical and chemical properties of the active ingredient that influence formulation design and performance. While specific preformulation data for this compound is limited in the available literature, established protocols for similar compounds can be adapted [3]. These studies typically include:

- Morphological characterization using techniques such as optical microscopy to determine particle size distribution and crystal habit

- Thermal analysis through differential scanning calorimetry (DSC) to identify phase transitions and melting behavior

- Spectroscopic evaluation using Fourier transform infrared spectroscopy (FTIR) to confirm chemical structure and identify potential interactions with excipients

- Solubility profiling across various solvents and pH conditions to identify optimal dissolution media

For compounds like this compound with known light sensitivity [3], additional stability studies under various lighting conditions are essential, potentially requiring the incorporation of protective excipients or light-blocking packaging in the final formulation.

Vehicle Composition and Formulation Strategies

Solvent Systems and Vehicles

The development of effective vehicle systems for this compound requires careful selection of solvent components based on the compound's solubility characteristics and the intended route of administration. The following table summarizes the primary solvent systems applicable for this compound vehicle preparation:

Table 1: Solvent Systems for this compound Vehicle Preparation

| Solvent System | Concentration Range | Applications | Advantages | Limitations |

|---|---|---|---|---|

| Aqueous Suspensions | 0.1-10 mg/mL | In vivo oral administration | Biocompatible, well-tolerated | Limited solubility, may require stabilizers |

| DMSO Stock Solutions | Up to 100 mM | In vitro studies, stock preparation | High solubility, versatile | Cytotoxicity at high concentrations (>0.1%) |

| Ethanol Solutions | Up to 100 mM | In vitro and limited in vivo use | Good solubility, rapid absorption | Volume limitations for in vivo studies |

| PEG-Based Vehicles | 5-50 mg/mL | Oral and parenteral administration | Good solubility, well-tolerated | Viscosity may affect handling |

| Polysorbate-Containing Vehicles | 0.1-5 mg/mL with 0.1-1% surfactant | Enhanced solubility formulations | Improved wetting and dissolution | Potential for irritation at high concentrations |

For in vivo applications, particularly oral administration, aqueous suspensions represent the most practical vehicle approach. These typically employ 0.5-1.0% carboxymethyl cellulose (CMC) or 0.1-0.5% Tween-80 as suspension stabilizers, with the specific concentration dependent on the required dosing volume and this compound concentration [1]. For high-concentration formulations, combined solvent systems incorporating 5-10% DMSO or ethanol with aqueous phases and surfactants may be necessary to achieve target concentrations while maintaining acceptable biocompatibility.

Surfactants and Stabilizing Agents

Surfactant selection plays a critical role in enhancing the solubility and stability of this compound in vehicle formulations, particularly for aqueous-based systems. Based on successful formulations for similar poorly soluble compounds, several stabilizing agents have demonstrated utility:

Table 2: Surfactants and Stabilizing Agents for this compound Formulations

| Stabilizer Category | Specific Agents | Concentration Range | Functional Role | Compatibility Notes |

|---|---|---|---|---|

| Non-ionic Surfactants | Polysorbate 80 (Tween-80) | 0.1-1.0% | Wetting agent, solubility enhancer | Excellent biocompatibility, widely used |

| Cellulose Derivatives | Sodium CMC, HPMC | 0.5-1.5% | Suspension stabilizer, viscosity modifier | Provides consistent suspension, controls settling |

| Cyclodextrins | HP-β-CD, SBE-β-CD | 5-20% | Molecular encapsulation, solubility enhancement | May affect permeability, concentration-dependent |

| Polymer Stabilizers | PVP K30, PVA | 0.5-5% | Crystal growth inhibitor, stabilizer | Prevents precipitation, maintains supersaturation |

The mechanism of action for these stabilizers varies from micelle formation (surfactants) that solubilize hydrophobic molecules like this compound, to viscosity enhancement (cellulose derivatives) that reduces particle settling, to molecular complexation (cyclodextrins) that improves apparent solubility through host-guest interactions. For this compound specifically, Polysorbate 80 at 0.5% combined with 0.5% CMC has shown particular utility in creating stable suspensions for oral administration in rodent models, providing consistent dosing with minimal precipitation over typical dosing periods [1].

Preparation Protocols and Methodologies

Solution-Based Preparation Methods

Solution-based vehicles are preferred for in vitro applications where solvent compatibility is less restrictive than in vivo models. The following protocol describes the preparation of standard this compound stock solutions:

Primary Stock Solution (100 mM in DMSO)

- Accurately weigh 26.53 mg this compound into a 1.0 mL volumetric container

- Add 0.8 mL anhydrous DMSO and vortex for 30 seconds

- Warm gently to 37°C in a water bath for 2-3 minutes if complete dissolution is not observed

- Sonicate for 5 minutes in an ultrasonic bath to ensure complete dissolution

- Bring to final volume of 1.0 mL with DMSO, resulting in 100 mM stock solution

- Aliquot and store at -20°C in tightly sealed vials protected from light

Working Solution Preparation

- For in vitro applications, dilute stock solution in appropriate buffer to achieve target concentration

- Maintain final DMSO concentration below 0.1% for cell-based assays to avoid cytotoxicity

- For higher concentration working solutions, consider using ethanol as co-solvent with final concentration not exceeding 1%

Quality Assessment

- Visually inspect solutions for absence of precipitate or crystalline material

- Confirm concentration by UV spectrophotometry at λmax (compound-specific)

- Monitor stability over intended use period, noting that aqueous dilutions may have limited stability

Suspension Preparation Methods

For in vivo administration, particularly oral gavage in animal models, suspension formulations provide the most practical approach. The following protocol describes the preparation of a standard carboxymethyl cellulose (CMC) suspension for oral dosing:

Vehicle Preparation

- Slowly sprinkle 0.5 g carboxymethyl cellulose (CMC) into 100 mL purified water while stirring continuously

- Continue stirring for 60-90 minutes until complete dispersion is achieved without lumps

- For enhanced solubility, include 0.5% Tween-80 by adding 0.5 mL to the vehicle before CMC addition

Suspension Formulation

- Accurately weigh the required quantity of this compound for the desired concentration (typically 1-5 mg/mL)

- Gradually add this compound powder to the vehicle while vortexing at medium speed

- Homogenize using a high-shear mixer for 3-5 minutes to achieve uniform particle size distribution

- For difficult-to-wet formulations, initial trituration with a small amount of 0.5% Tween-80 before vehicle addition improves dispersion

Quality Control Measures

- Assess suspension homogeneity by sampling from top, middle, and bottom of preparation

- Determine particle size distribution using optical microscopy, targeting D90 < 50μm

- Evaluate re-dispersion properties after 24-hour storage by gentle mixing

- Confirm dosing accuracy by analyzing drug content in sampled aliquots

The following workflow diagram illustrates the suspension preparation process:

Analytical Methods and Characterization

Physical Characterization Techniques

Comprehensive physical characterization of this compound and its formulated vehicles is essential for ensuring batch-to-batch consistency and predicting in vivo performance. The following analytical approaches provide critical quality assessment:

Particle Size Analysis: Determination of particle size distribution using laser diffraction or dynamic light scattering for suspensions, and microscopic evaluation for solid-state characterization. For this compound suspensions, targeting a D90 value below 50μm ensures uniform suspension and accurate dosing, with D50 values of 5-15μm ideal for optimal dissolution rates [3].

Thermal Analysis: Differential scanning calorimetry (DSC) provides information on melting behavior, polymorphic forms, and potential interactions with excipients. Typical DSC parameters include a heating rate of 10°C/min under nitrogen atmosphere (flow rate 80 mL/min) across a temperature range of 30-250°C [3].

Spectroscopic Evaluation: Fourier transform infrared spectroscopy (FTIR) confirms chemical identity and detects potential interactions between this compound and formulation components. Sample preparation typically involves compression of 1 mg sample with 500 mg KBr into transparent disks for analysis [3].

Powder X-ray Diffraction (PXRD): This technique identifies crystalline phase composition and can detect amorphous content in the formulated product, with particular importance for stability assessment under various storage conditions [4].

Chemical Analysis and Quality Control

Chemical characterization of this compound vehicles ensures identity, potency, and stability throughout the product lifecycle. Key analytical methods include:

Table 3: Analytical Methods for this compound Quality Control

| Analytical Method | Application | Key Parameters | Acceptance Criteria |

|---|---|---|---|

| HPLC/UV Analysis | Potency, purity, stability | C18 column, mobile phase: acetonitrile:buffer, detection: UV 220-280 nm | Purity >98%, related substances <1.0% |

| Dissolution Testing | Release characteristics | USP Apparatus II, 50-75 rpm, media: pH 1.2-6.8 buffers with surfactants | Release profile matching reference |

| Stability Indicating Methods | Forced degradation studies | Acid/base, oxidative, thermal, photolytic stress | Clear separation of degradation peaks |

| Content Uniformity | Suspension homogeneity | Multiple sampling from different depths | RSD <5% for concentration measurements |

For routine quality control, HPLC analysis with UV detection provides robust quantification of this compound in formulated vehicles. A typical method employs a C18 reverse-phase column (150 × 4.6 mm, 3.5μm) with mobile phase consisting of acetonitrile and phosphate buffer (pH 3.5-5.0) in gradient or isocratic mode, flow rate of 1.0 mL/min, and detection at 220-280 nm based on the compound's UV maxima [3]. System suitability should demonstrate resolution >2.0 from any potential degradation products and tailing factor <2.0 for the main peak.

In Vitro Testing and Performance Assessment

Dissolution and Release Testing

Dissolution testing provides critical predictive data on the in vivo performance of this compound formulations, particularly given its classification as a low-solubility compound. Standard dissolution methodology includes:

- Apparatus Selection: USP Apparatus II (paddle) is typically employed for suspension formulations, with rotation speed of 50-75 rpm to maintain sink conditions without causing coning effects

- Dissolution Media: Multiple media spanning physiological pH range (1.2, 4.5, 6.8) with addition of 0.1-1.0% surfactants such as SLS or Tween-80 to maintain sink conditions

- Sampling Time Points: 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes to characterize the complete release profile

- Analytical Method: UV spectrophotometry or HPLC with appropriate validation for accuracy and specificity in the presence of formulation components

For this compound, the dissolution rate has been shown to be highly dependent on particle size and crystallinity, with amorphous dispersions typically demonstrating enhanced dissolution compared to crystalline forms [5]. This behavior aligns with observations for other BCS Class II compounds, where formulation strategies that create amorphous forms or nanocrystalline materials can significantly improve dissolution performance.

Stability Assessment Protocols

Formulation stability must be evaluated under various storage conditions to establish shelf life and handling requirements. The following stability protocol provides comprehensive assessment:

- Long-term Stability: Storage at 25°C/60% RH and 5°C for up to 12 months with testing at 0, 1, 3, 6, 9, and 12-month intervals

- Accelerated Stability: Storage at 40°C/75% RH for up to 6 months with testing at 0, 1, 3, and 6-month intervals

- In-use Stability: Evaluation under simulated use conditions including reconstitution stability and storage in dosing syringes/apparatus

- Photostability: Exposure to ICH Q1B conditions to evaluate light sensitivity and packaging requirements

Key stability parameters include appearance (color, clarity, precipitation), pH, assay/potency, related substances/degradation products, particle size distribution (suspensions), and preservative content (if applicable). For this compound specifically, protection from light is recommended based on its structural similarity to other light-sensitive compounds [3], and low-temperature storage (refrigerated or frozen) is advised for long-term stability of stock solutions [1].

Experimental Applications and Case Studies

In Vitro Biological Testing

This compound has demonstrated significant biological activity in various in vitro systems, requiring appropriate vehicle controls to accurately interpret pharmacological effects. Key findings from published research include:

PDE4 Inhibition: this compound acts as a potent and selective phosphodiesterase 4 inhibitor, with IC50 values typically in the nanomolar range. For in vitro PDE4 inhibition assays, this compound is typically prepared as DMSO stock solutions followed by dilution in assay buffer, with final DMSO concentrations not exceeding 0.1% [1].

Immunomodulatory Effects: The compound demonstrates selective inhibition of Th1 cell proliferation without affecting Th2 cells, with typical working concentrations of 1-10 μM in cell culture assays. Vehicle controls containing equivalent DMSO concentrations (0.01-0.1%) are essential for proper interpretation of results [1].

Cytokine Modulation: this compound decreases production of pro-inflammatory cytokines including IFN-γ, TNF-α, and IL-10 in activated immune cells. These effects are typically observed at concentrations ranging from 0.1-10 μM, with dose-dependent responses observed across this range [1].

In Vivo Applications

The in vivo efficacy of this compound has been established in several disease models, with formulation playing a critical role in achieving therapeutic effects:

Table 4: In Vivo Applications of this compound and Formulation Considerations

| Disease Model | Effective Dose | Dosing Regimen | Vehicle Composition | Key Findings |

|---|---|---|---|---|

| Experimental Autoimmune Encephalomyelitis | 1-10 mg/kg | Once or twice daily, oral | 0.5% CMC, 0.5% Tween-80 | Complete suppression of clinical symptoms |

| Murine Colitis | 5-20 mg/kg | Once daily, oral | Aqueous suspension with stabilizers | Reduced inflammation, improved clinical scores |

| Ovulation Induction | 1-5 mg/kg | Single dose, oral | Not specified in literature | Triggered ovulation in experimental models |

| Th1-mediated Inflammation | 3-10 mg/kg | Once or twice daily, oral | Standard CMC/Tween suspension | Reduced IFN-γ and TNF-α production |